molecular formula C13H14N4O3 B1415363 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 1105190-08-6

8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B1415363
CAS No.: 1105190-08-6
M. Wt: 274.28 g/mol
InChI Key: OAVARTGKOTYGGA-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS 1105190-08-6) is a high-purity research chemical supplied for use as an analytical standard, particularly for HPLC applications, and in the research and development of novel pharmaceutical compounds . This compound is part of the imidazo[2,1-c][1,2,4]triazine chemical class, a scaffold recognized in medicinal chemistry research for its potential biological activity . Fused heterocyclic systems based on the 1,2,4-triazine core, to which this compound belongs, are frequently investigated for their potential as antiproliferative agents and have shown promise in research targeting various cancer cell lines . The structural features of this molecule make it a valuable building block (heterocyclic building block) for designing new chemical entities in drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the material safety data sheet (MSDS) for complete safety information prior to handling .

Properties

IUPAC Name

8-(4-ethoxyphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-2-20-10-5-3-9(4-6-10)16-7-8-17-12(19)11(18)14-15-13(16)17/h3-6H,2,7-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVARTGKOTYGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanuric chloride in the presence of a base such as triethylamine to yield the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione exhibits several biological activities:

  • Antitumor Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation in various assays. Its structural characteristics allow it to interact with cellular pathways involved in tumor growth inhibition .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory effects due to its ability to modulate inflammatory pathways.
  • Antimicrobial Effects : Preliminary investigations suggest potential antimicrobial properties that could be leveraged in treating infections.

Pharmaceutical Applications

Given its biological activities, this compound shows promise as a lead compound for developing new drugs:

  • Anticancer Drugs : Its effectiveness against cancer cell lines positions it as a candidate for further development into anticancer therapies.
  • Anti-inflammatory Agents : The potential to reduce inflammation opens avenues for therapeutic applications in various inflammatory conditions.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its application in drug development. Interaction studies focusing on its binding affinity with various biological targets—such as enzymes or receptors—are essential for elucidating its mechanism of action. Initial studies suggest that it engages with pathways critical to tumor growth inhibition.

Mechanism of Action

The mechanism of action of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of imidazo[2,1-c][1,2,4]triazine-3,4-dione derivatives are highly dependent on the substituent at the 8-aryl position. Below is a comparative analysis based on substituent effects:

Table 1: Key Properties of 8-Aryl-Substituted Imidazo[2,1-c][1,2,4]triazine-3,4-dione Derivatives

Compound (Substituent) Antiproliferative Activity Toxicity Profile Thermal Stability Additional Properties References
8-(3-Chlorophenyl) (HDIT) IC₅₀: 1.8–4.0 μM (human ovarian adenocarcinoma, myeloma cells) Low toxicity to non-tumor cells (fibroblasts, kidney cells); non-hemolytic Stable up to 250°C; no polymorphic transitions Potent antinociceptive activity; electroactive
8-(4-Methoxyphenyl) (EIMTC) Not reported Low toxicity in vitro/in vivo Not explicitly reported High electrochemical activity; linear voltammetric response at 2.0×10⁻⁹–5.0×10⁻⁶ M
8-(4-Fluorophenyl) Not reported Not reported Likely stable (analogous to chlorophenyl derivatives) Commercial availability; structural analog for derivatization
8-Aryl derivatives (general) IC₅₀: 2–10 μM (varies by cell line) Selective cytotoxicity toward tumor cells Decomposition above 200–300°C (depends on substituent) Lipophilicity (logP): 1.2–3.5 (HPLC-derived)

Thermal and Chemical Stability

All derivatives exhibit high thermal stability (>200°C), attributed to the rigid triazine-imidazole core. Similar behavior is expected for the ethoxyphenyl analog, though steric effects from the larger substituent might slightly lower the decomposition temperature.

Toxicity and Selectivity

HDIT’s low toxicity to red blood cells and non-tumor cell lines (e.g., human fibroblasts) highlights the importance of substituent polarity in selectivity . In contrast, more lipophilic derivatives (e.g., ethyl or fluorophenyl) may require structural optimization to minimize hepatotoxicity, as observed in preliminary murine studies of related compounds .

Electrochemical Behavior

The 4-methoxyphenyl derivative (EIMTC) demonstrates superior electrochemical activity on modified screen-printed sensors, suggesting that electron-donating groups enhance redox detectability . By comparison, HDIT’s electroactivity is less pronounced, likely due to the electron-withdrawing chloro substituent .

Biological Activity

8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its potential as an antiviral, anticancer, and antimicrobial agent.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazo[2,1-c][1,2,4]triazine core. Its molecular formula is C13H14N4O3C_{13}H_{14}N_{4}O_{3}, and it possesses unique electronic properties due to the presence of nitrogen atoms within its ring structure.

PropertyValue
Molecular Formula C13H14N4O3
Molecular Weight 270.27 g/mol
CAS Number 1105190-08-6

Synthesis

The synthesis typically involves the cyclization of 4-ethoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized with cyanuric chloride in the presence of a base like triethylamine to yield the target compound. Such synthetic routes are crucial for producing the compound in sufficient yields for biological testing.

Anticancer Activity

Recent studies indicate that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated inhibitory effects against various cancer cell lines such as A549 (lung cancer) and LS180 (colon cancer). Specific IC50 values reported for similar derivatives range from 1.96 µM to 4.40 µM across different cancer types .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumorigenesis.

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • Research Findings : It has shown promise as an antiviral agent by inhibiting viral replication mechanisms. The specific pathways and molecular targets remain under investigation but suggest interference with viral enzyme activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented:

  • Bacterial Inhibition : The compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .

Case Studies

Several case studies highlight the biological efficacy of triazine derivatives:

  • Study on Anticancer Efficacy :
    • Researchers synthesized various triazine derivatives and evaluated their cytotoxicity against multiple cancer cell lines.
    • Results indicated that modifications on the triazine core significantly affected their anticancer potency.
  • Antimicrobial Testing :
    • A series of experiments were conducted to assess the antibacterial properties of synthesized derivatives.
    • Compounds showed varying degrees of effectiveness against gram-positive and gram-negative bacteria.

Q & A

Q. What are the key considerations for synthesizing 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione?

The regioselective synthesis of similar heterocyclic scaffolds involves optimizing reaction conditions such as solvent choice (e.g., DMF or acetic acid), temperature (reflux at ~80–120°C), and stoichiometric ratios of reactants. For example, cyclization reactions using chloroacetic acid or sodium acetate under reflux for 2–4 hours are common. Multi-step protocols, including condensation and recrystallization (e.g., from DMF-ethanol mixtures), ensure purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign chemical shifts to confirm regiochemistry and substituent positions. For instance, imidazo-triazine derivatives show characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–180 ppm in 13C NMR) .
  • LC/ESI-MS : Validate molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) with <5 ppm error ensures accurate mass confirmation .
  • IR Spectroscopy : Identify functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and NH/OH bonds .

Q. How can reaction yields be improved during synthesis?

Optimize stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and use catalytic agents like sodium acetate. Recrystallization from polar aprotic solvents (e.g., DMF-acetic acid) enhances purity and yield (reported up to 51% for similar compounds) .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo-triazine synthesis be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, substituents on the phenyl ring (e.g., electron-donating ethoxy groups) direct cyclization to specific positions. Computational modeling (DFT) can predict favorable reaction pathways, while adjusting pH and temperature during cyclization minimizes side products .

Q. What computational tools aid in reaction optimization?

  • COMSOL Multiphysics : Simulate heat and mass transfer in reflux setups to optimize reaction kinetics .
  • Density Functional Theory (DFT) : Predict transition states and regiochemical outcomes for intermediates .

Q. Are eco-friendly methods applicable for synthesizing this compound?

Yes. Replace traditional solvents with green alternatives (e.g., aqueous ethanol) and use catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under mild conditions (60–65°C for 20–30 minutes). Such methods reduce waste and improve atom economy (yields >80% reported for triazine derivatives) .

Q. How do factorial designs enhance experimental efficiency?

Full factorial designs (e.g., 2³ designs) systematically test variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions, reducing the number of trials by 50% while maximizing yield and purity .

Q. What advanced techniques validate crystallinity and stability?

  • Single-Crystal X-ray Diffraction : Resolve bond angles and confirm tautomeric forms (e.g., keto-enol tautomerism in triazine-diones) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperatures >200°C indicate robustness for storage) .

Q. How are reaction mechanisms elucidated for imidazo-triazine derivatives?

Mechanistic studies involve isotopic labeling (e.g., ¹⁸O tracing in hydrolysis steps) and intermediate trapping (e.g., isolating hydrazone intermediates via TLC). Kinetic studies under varying pH and solvent polarity reveal rate-determining steps .

Q. What strategies mitigate conflicting spectral data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Cross-Validation with Synthetic Intermediates : Compare spectra of intermediates (e.g., hydrazones) to confirm reaction progression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Reactant of Route 2
Reactant of Route 2
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.